![molecular formula C9H9N3O B3132919 1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 380605-38-9](/img/structure/B3132919.png)
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterocyclic Scaffolds in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold, related to "1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one," is a significant heterocyclic nucleus in medicinal chemistry. This framework has been extensively studied for its therapeutic applications, including the development of kinase inhibitors such as ponatinib. The structure-activity relationships (SAR) of this scaffold have been explored to enhance pharmacokinetic profiles and efficiency in drug candidates (Garrido et al., 2021).
Inhibitors and Pharmacophore Design
Compounds featuring imidazole scaffolds have been identified as selective inhibitors for various enzymes, including the p38 mitogen-activated protein (MAP) kinase. These inhibitors, with their structural basis rooted in heterocyclic chemistry, demonstrate the importance of imidazole derivatives in designing potent therapeutic agents (Scior et al., 2011).
N-oxide Heterocyclic Compounds
Heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, showcase a range of functionalities in organic synthesis, catalysis, and drug development. These derivatives have found applications in forming metal complexes, designing catalysts, and developing medicinal agents with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Synthetic Strategies and Biological Activities
The synthesis and transformation of heterocyclic compounds, including imidazopyridine-based derivatives, have been widely studied for their potential as inhibitors against multidrug-resistant bacterial infections. This research underlines the versatility of imidazole-based compounds in addressing current medical challenges, such as antibiotic resistance (Sanapalli et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of 1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one are bacteria and fungi . This compound has been investigated for its antibacterial activity on different bacteria and fungi . It has also shown considerable cytotoxicity against human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . In the case of cancer cells, it effectively inhibits microtubule assembly formation . This interaction results in the disruption of cellular processes, leading to the death of the target cells .
Biochemical Pathways
The compound affects the major pathways of nucleoside inactivation, such as deamination by adenosine deaminase and glycosidic cleavage by nucleoside phosphorylases . This disruption of biochemical pathways leads to the inhibition of cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, leading to the death of the target cells . In the case of cancer cells, it induces apoptosis, as confirmed by Hoechst staining, measurement of mitochondrial membrane potential and ROS generation, and annexin V-FITC assays .
Eigenschaften
IUPAC Name |
1-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-11-8-7(2-1-5-10-8)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZITKJIWIXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(NC2=O)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.